molecular formula C21H34O B1594490 Pentadecanophenone CAS No. 4669-04-9

Pentadecanophenone

Cat. No.: B1594490
CAS No.: 4669-04-9
M. Wt: 302.5 g/mol
InChI Key: SDNCECLJQYEDRK-UHFFFAOYSA-N
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Description

Pentadecanophenone, also known as phenyl tetradecyl ketone, is an organic compound with the molecular formula C21H34O. It is a member of the ketone family, characterized by a phenyl group attached to a long aliphatic chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentadecanophenone can be synthesized through the Friedel-Crafts acylation of benzene with pentadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same Friedel-Crafts acylation process but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Pentadecanoic acid.

    Reduction: Pentadecanol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pentadecanophenone has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: this compound is used in the production of fragrances and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which pentadecanophenone exerts its effects is primarily through its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, altering their activity. The long aliphatic chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

    Hexadecanophenone: Similar structure but with a longer aliphatic chain.

    Dodecanophenone: Shorter aliphatic chain compared to pentadecanophenone.

    Octadecanophenone: Longer aliphatic chain, leading to different physical properties.

Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly useful in applications where both solubility and stability are required.

Properties

IUPAC Name

1-phenylpentadecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-21(22)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNCECLJQYEDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293368
Record name Pentadecanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4669-04-9
Record name Pentadecanophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentadecanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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